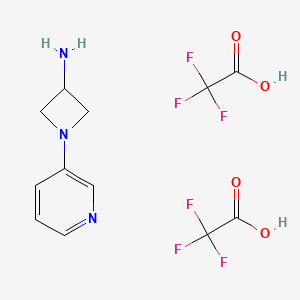

1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid)

Description

Properties

IUPAC Name |

1-pyridin-3-ylazetidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2C2HF3O2/c9-7-5-11(6-7)8-2-1-3-10-4-8;2*3-2(4,5)1(6)7/h1-4,7H,5-6,9H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYNENAEPSYSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CN=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F6N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.

Formation of the Bis(trifluoroacetic acid) Salt: The final step involves the formation of the bis(trifluoroacetic acid) salt by reacting the amine with trifluoroacetic acid under controlled conditions.

Chemical Reactions Analysis

1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(Pyridin-3-yl)azetidin-3-amine exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown promising activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. These compounds demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can enhance their efficacy .

Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro tests revealed that certain derivatives displayed effective inhibition against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, some synthesized compounds showed inhibition rates comparable to established antifungal agents like tebuconazole .

Insecticidal Activity

Research has highlighted the insecticidal potential of related compounds. Some derivatives have been tested against agricultural pests such as Mythimna separata and Spodoptera frugiperda. Although their efficacy was lower than that of leading insecticides like chlorantraniliprole, the results suggest that further optimization could yield effective agrochemicals .

Synthesis and Characterization

The synthesis of 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) involves multiple steps, often starting from readily available precursors through methods such as nucleophilic substitutions and cyclization reactions. Characterization techniques employed include NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm the structural integrity and purity of the synthesized compounds .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Efficacy Level |

|---|---|---|

| Anticancer | PC3, K562, Hela, A549 | Varies (lower than doxorubicin) |

| Antifungal | Botrytis cinerea, S. sclerotiorum | Comparable to tebuconazole |

| Insecticidal | Mythimna separata, S. frugiperda | Lower than chlorantraniliprole |

Study on Antifungal Activity

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of trifluoromethyl pyrimidine derivatives that included azetidine structures similar to 1-(Pyridin-3-yl)azetidin-3-amine. The study demonstrated significant antifungal activity against several plant pathogens at varying concentrations, indicating the potential for agricultural applications .

Anticancer Research Findings

Another investigation focused on the anticancer properties of azetidine derivatives, revealing that modifications to the azetidine ring could enhance the cytotoxic effects on cancer cells. The study emphasized the importance of structural diversity in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(pyridin-3-yl)azetidin-3-amine; bis(TFA) are compared below with analogous azetidine-TFA salts (Table 1). Key differentiating factors include substituent chemistry, molecular weight, and applications.

Table 1: Comparative Analysis of Azetidine-TFA Salts

*Molecular formulas are inferred unless explicitly stated in evidence.

†Inferred from structural analogy to and .

‡Purity inferred from similar compounds (e.g., ).

§Formula calculated based on substituent addition.

Research Findings and Structural Insights

Substituent Effects: Aromatic vs. Oxygenated Rings: Pyridin-3-yl (aromatic) in the target compound may enhance π-π stacking in biological targets compared to oxetan-3-yl (oxygenated, ) or methyl-oxazolyl (). The pyrimidine analog () offers additional hydrogen-bonding sites.

Salt Form and Stability :

TFA salts are favored for crystallinity and solubility, but alternative counterions (e.g., sulfonates in ) may alter stability. The bis-TFA configuration in the target compound suggests dual protonation (azetidine NH2 and pyridine N), though this is uncommon for primary amines .

Synthetic Challenges : Compounds like the methyl-oxazolyl derivative () were discontinued, possibly due to synthetic complexity or stability issues. TFA-mediated deprotection () remains a robust method for azetidine-amine salt formation.

Biological Activity

1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) (CAS: 2170724-24-8) is a compound characterized by its unique structural features, including a pyridine ring and an azetidine moiety. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, especially in the context of drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) can be represented as follows:

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 377.24 g/mol |

| IUPAC Name | 1-(pyridin-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) |

| CAS Number | 2170724-24-8 |

The biological activity of 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) is primarily attributed to its interaction with specific molecular targets. The azetidine ring and trifluoroacetate groups enhance its reactivity and ability to form stable complexes with biological macromolecules.

- Inhibition of Enzymatic Activity : The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has demonstrated significant activity against Mycobacterium tuberculosis, which is crucial for developing new antitubercular agents. The mechanism involves the release of nitric oxide (NO•), which is essential for its intracellular action against bacteria .

Anticancer Properties

The compound's anticancer potential has also been explored. In vitro studies showed that it exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics like 5-Fluorouracil .

Table: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with 5-FU (µM) |

|---|---|---|

| MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 11.73 | 11.73 |

Case Studies

- Study on Antitubercular Activity : A study utilized an intrabacterial drug metabolism platform to demonstrate that the compound's active metabolites could effectively inhibit Mycobacterium tuberculosis by disrupting its metabolic processes .

- Cytotoxicity Evaluation : In another research effort, the compound was tested against various cancer cell lines, revealing a promising selectivity index that indicates lower toxicity to normal cells compared to cancerous ones .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid), and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. The azetidine ring can be constructed using cyclization reactions (e.g., Gabriel synthesis) followed by functionalization with pyridine derivatives. To optimize efficiency:

- Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Employ trifluoroacetic acid (TFA) as a counterion to stabilize the amine via salt formation, enhancing solubility and crystallinity during purification .

Purification often involves reverse-phase chromatography or recrystallization in TFA-containing solvents to retain salt integrity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound and its TFA salt?

- Methodological Answer :

- NMR Spectroscopy : Focus on , , and NMR to resolve the pyridine, azetidine, and TFA moieties. Suppress TFA’s strong signal (δ ~12 ppm) using presaturation or deuterated solvents .

- LC-MS : Confirm molecular weight via electrospray ionization (ESI-MS) in positive mode, observing the protonated amine-TFA adduct ([M+H]) .

- X-ray Crystallography : Suitable for resolving the salt’s solid-state conformation, particularly hydrogen-bonding networks between the amine and TFA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from variations in protonation states (TFA’s acidity affects amine basicity) or solvent interactions. To address this:

- Perform pH-dependent activity assays using buffered solutions to control protonation .

- Validate computational docking models (e.g., molecular dynamics simulations) against experimental IC values to identify binding pose inconsistencies .

- Cross-reference with structural analogs (e.g., pyridine-azetidine derivatives) to isolate electronic or steric effects .

Q. What experimental strategies can elucidate the role of TFA in modulating the compound’s reactivity under catalytic conditions?

- Methodological Answer :

- Conduct kinetic studies comparing TFA salts with other counterions (e.g., HCl, acetate) to assess TFA’s impact on reaction rates .

- Use -NMR to monitor TFA dissociation in situ during reactions .

- Apply density functional theory (DFT) to model TFA’s electron-withdrawing effects on the amine’s nucleophilicity .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are most probable?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity, and light, then analyze degradation products via LC-MS. TFA salts are prone to hydrolysis under basic conditions, releasing free amine and trifluoroacetate .

- Mechanistic Studies : Use isotopic labeling () or mass spectrometry to track hydrolysis intermediates. Azetidine ring strain may lead to ring-opening under acidic/basic stress .

Q. What computational and experimental approaches are optimal for studying the compound’s conformational flexibility in drug-target interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on the azetidine’s puckering and pyridine’s orientation .

- Nuclear Overhauser Effect (NOE) Spectroscopy : Resolve spatial proximities between protons in the azetidine and pyridine rings to validate computational conformers .

- Free-Energy Perturbation (FEP) Calculations : Quantify binding affinity changes caused by azetidine modifications (e.g., fluorination) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.